molecular formula C23H16O B14006232 4-(Diphenylmethylidene)naphthalen-1(4H)-one CAS No. 5690-41-5

4-(Diphenylmethylidene)naphthalen-1(4H)-one

Cat. No.: B14006232
CAS No.: 5690-41-5
M. Wt: 308.4 g/mol
InChI Key: NVFDCMZCQVQUMQ-UHFFFAOYSA-N
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Description

1(4H)-Naphthalenone, 4-(diphenylmethylene)- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core with a diphenylmethylene substituent at the 4-position

Properties

CAS No.

5690-41-5

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

4-benzhydrylidenenaphthalen-1-one

InChI

InChI=1S/C23H16O/c24-22-16-15-21(19-13-7-8-14-20(19)22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H

InChI Key

NVFDCMZCQVQUMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(4H)-naphthalenone, 4-(diphenylmethylene)- typically involves the reaction of naphthalenone with diphenylmethane under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where naphthalenone is treated with diphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalenone to form the desired product .

Industrial Production Methods

In industrial settings, the production of 1(4H)-naphthalenone, 4-(diphenylmethylene)- can be scaled up using continuous flow methods. These methods offer advantages such as increased efficiency, higher yields, and better control over reaction conditions. For example, the use of microreactors allows for precise temperature and pressure control, leading to improved product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1(4H)-Naphthalenone, 4-(diphenylmethylene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the naphthalenone core to a dihydronaphthalene derivative.

    Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the naphthalenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1(4H)-naphthalenone, 4-(diphenylmethylene)- can yield naphthoquinones or carboxylic acids, while reduction can produce dihydronaphthalene derivatives .

Scientific Research Applications

1(4H)-Naphthalenone, 4-(diphenylmethylene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1(4H)-naphthalenone, 4-(diphenylmethylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Shares the diphenylmethylene group but lacks the naphthalenone core.

    Naphthalenone Derivatives: Compounds with similar naphthalenone cores but different substituents at the 4-position.

Uniqueness

1(4H)-Naphthalenone, 4-(diphenylmethylene)- is unique due to the combination of the naphthalenone core and the diphenylmethylene substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

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